Febuxostat

概要

説明

Febuxostat is used to lower hyperuricemia (high uric acid in the blood) in patients with gout who have been treated with allopurinol that did not work well or cannot be treated with allopurinol . It is a xanthine oxidase inhibitor and works by causing less uric acid to be produced by the body .

Synthesis Analysis

During the process development of Febuxostat, ten process-related analogues were observed . An improved synthetic process of Febuxostat was reported where 5-Bromo-2-isobutoxybenzonitrile was obtained via a substitution of 2-hydroxybenzonitrile and bromoisobutan, followed by bromination with N-bromosuccinimide at room temperature .

Molecular Structure Analysis

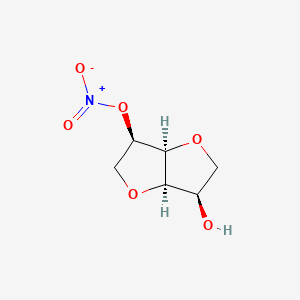

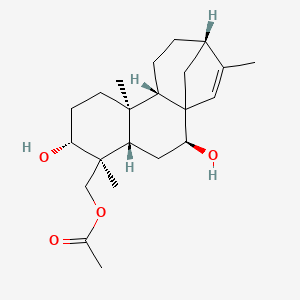

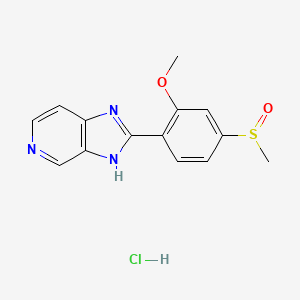

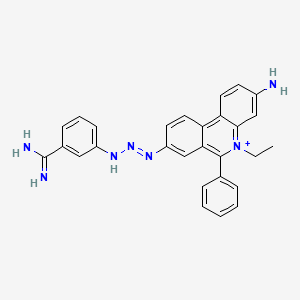

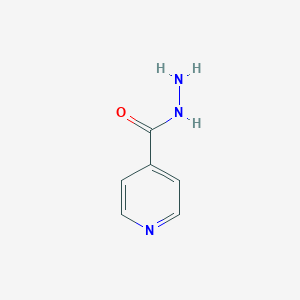

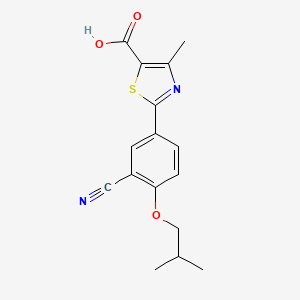

Febuxostat has a molecular formula of C16H16N2O3S and a molecular weight of 316.4 g/mol . It is a 1,3-thiazolemonocarboxylic acid that is 4-methyl-1,3-thiazole-5-carboxylic acid which is substituted by a 3-cyano-4- (2-methylpropoxy)phenyl group at position 2 .

Chemical Reactions Analysis

Febuxostat has been subjected to stress conditions of degradation in aqueous solutions, including acidic, alkaline, oxidation, photolysis, and thermal degradation . It is more sensitive toward acidic conditions than oxidation and very resistant toward alkaline, thermal, and photolytic degradations .

Physical And Chemical Properties Analysis

Febuxostat is a non-hygroscopic, white crystalline powder . It is freely soluble in dimethylformamide, soluble in dimethylsulfoxide, sparingly soluble in ethanol, slightly soluble in methanol and acetonitrile, and practically insoluble in water .

科学的研究の応用

Gout Management

Febuxostat was initially developed as a xanthine oxidase inhibitor to address hyperuricemia in gout patients . It effectively lowers uric acid levels, relieves symptoms, and supports long-term control, especially for patients intolerant to allopurinol .

Cardiovascular Safety

Recent studies have demonstrated Febuxostat’s cardiovascular safety . It has been found to be safe for use in patients with cardiovascular conditions .

Renal and Hepatic Effects

Febuxostat exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities . Its potential nephroprotective effects and kidney stone prevention properties are noteworthy, particularly for gout patients with renal concerns .

Musculoskeletal Applications

Beyond gout, Febuxostat’s anti-inflammatory properties hint at applications in musculoskeletal conditions . This opens up a broader spectrum of clinical contexts for its use .

Hyperuricemia Treatment

Febuxostat has been compared with allopurinol in the treatment of hyperuricemia . The results showed that the percentage of patients achieving serum uric acid levels of 6.0 mg/dL or less was higher among patients taking Febuxostat (80 mg/d) than among patients taking allopurinol (200–300 mg/d) .

Metabolic Associated Fatty Liver Disease (MAFLD)

Studies have shown promising results in using Febuxostat to treat Metabolic Associated Fatty Liver Disease (MAFLD) . This suggests another potential therapeutic application of Febuxostat .

作用機序

Target of Action

Febuxostat primarily targets the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which is the final step in purine metabolism .

Mode of Action

Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by binding to the molybdenum-pterin center of xanthine oxidase, which inhibits the enzyme’s activity . This inhibition prevents the oxidation of xanthine and hypoxanthine to uric acid, thereby reducing the production of uric acid .

Biochemical Pathways

The primary biochemical pathway affected by febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, febuxostat disrupts this pathway, leading to a decrease in uric acid production . This results in lower serum uric acid levels, which can help prevent the formation of uric acid crystals, a key factor in the development of gout .

Pharmacokinetics

Febuxostat exhibits favorable pharmacokinetic properties. It has an oral bioavailability of about 85% . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Result of Action

The primary molecular effect of febuxostat is the reduction of serum uric acid levels . On a cellular level, febuxostat increases intracellular uric acid concentrations and alters the expression of certain uric acid transporters . It increases mRNA expression of GLUT9 and reduces MRP4 expression .

Action Environment

The effectiveness of febuxostat can be influenced by various environmental factors. For instance, the presence of renal or hepatic impairment can affect the drug’s pharmacokinetics . Additionally, the drug’s efficacy can be influenced by the patient’s diet, as certain foods can increase uric acid levels. Lastly, medication adherence is crucial for the drug’s effectiveness, as inconsistent use can lead to fluctuating uric acid levels.

将来の方向性

特性

IUPAC Name |

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSJTQLCZDPROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048650 | |

| Record name | Febuxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Gout is a form of acute arthritis that is characterized by the accumulation of crystals of monosodium urate and urate crystals in or around a joint, leading to inflammation and persistent urate crystal deposition in bones, joints, tissues, and other organs that may exacerbate over time. Hyperuricemia is closely related to gout, whereby it may exist for many years before the first clinical attack of gout; thus, aberrated serum uric acid levels and hyperuricemia are believed to be the biochemical aberration involved in the pathogenesis of gout. Xanthine oxidoreductase (XOR) can act as a xanthine oxidase or xanthine dehydrogenase. In humans, it is a critical enzyme for uric acid production as it catalyzes the oxidation reaction steps from hypoxanthine to xanthine and from xanthine to uric acid in the pathway of purine metabolism. Febuxostat potently inhibits XOR, blocking both its oxidase and dehydrogenase activities. With high affinity, febuxostat binds to XOR in a molecular channel leading to the molybdenum-pterin active site, where [allopurinol] demonstrates relatively weak competitive inhibition. XOR is mainly found in the dehydrogenase form under normal physiological conditions; however, in inflammatory conditions, XOR can be converted into the xanthine oxidase form, which catalyzes reactions that produce reactive oxygen species (ROS), such as peroxynitrite. ROS contribute to vascular inflammation and alterations in vascular function. As febuxostat can inhibit both forms of XOR, it can inhibit ROS formation, oxidative stress, and inflammation. In a rat model, febuxostat suppressed renal ischemia-reperfusion injury by attenuating oxidative stress. | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Febuxostat | |

CAS RN |

144060-53-7 | |

| Record name | Febuxostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febuxostat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Febuxostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Febuxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBUXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V0R1N2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

238-239° | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of febuxostat?

A1: Febuxostat is a non-purine selective inhibitor of xanthine oxidase (XO). [, , , , , , ] It acts by blocking the action of XO, an enzyme involved in the metabolic breakdown of purines (hypoxanthine and xanthine) to uric acid. [, , ] By inhibiting XO, febuxostat reduces the production of uric acid in the body. [, ]

Q2: What are the downstream effects of inhibiting xanthine oxidase by febuxostat?

A2: Inhibition of XO by febuxostat leads to a decrease in serum uric acid levels. [, , , , , , ] This reduction in uric acid can help prevent the formation of urate crystals in joints and tissues, which are the primary cause of painful gout flares. [, , , ]

Q3: Are there other proposed mechanisms by which febuxostat may exert beneficial effects?

A3: Research suggests febuxostat may also exert renoprotective effects by alleviating oxidative stress and inflammation in the kidneys, potentially through its inhibition of XO and xanthine dehydrogenase (XDH) activities. [, ] Further studies are needed to fully elucidate these potential mechanisms.

Q4: Is there any spectroscopic data available on febuxostat?

A4: While the provided articles don't go into extensive detail about spectroscopic data, febuxostat's structure has been elucidated using various spectroscopic techniques such as NMR and mass spectrometry. This data is typically found in publications related to its synthesis and characterization.

Q5: How is febuxostat absorbed, distributed, metabolized, and excreted (ADME)?

A7: Febuxostat is primarily metabolized in the liver. [, ] While mild to moderate renal impairment does not significantly affect its metabolism, severe renal impairment may influence its pharmacokinetic parameters. [, ] Further research is needed to fully understand the impact of severe renal dysfunction on febuxostat's efficacy and safety. The provided articles don't offer comprehensive information about its absorption and distribution.

Q6: How does the pharmacokinetic profile of febuxostat relate to its once-daily dosing regimen?

A6: While not explicitly stated in the articles, febuxostat's once-daily dosing suggests it possesses a relatively long half-life, allowing for sustained therapeutic concentrations within the body.

Q7: Has febuxostat demonstrated efficacy in lowering serum uric acid in clinical trials?

A10: Yes, clinical trials have consistently shown that febuxostat effectively lowers serum uric acid levels in individuals with gout. [, , , , , , ] Several studies indicate that febuxostat, at doses of 80 mg and 120 mg, may be more effective than allopurinol (at commonly used fixed doses) in reducing serum uric acid levels. [, , ]

Q8: Are there any studies investigating the long-term effects of febuxostat on cardiovascular outcomes in patients with gout?

A11: Yes, the Cardiovascular Safety of Febuxostat and Allopurinol in Patients With Gout and Cardiovascular Morbidities (CARES) trial investigated this aspect. [, ] While the CARES trial didn't find a significant difference in the primary composite endpoint of cardiovascular events between allopurinol and febuxostat, it did observe a significantly increased risk of cardiovascular and all-cause mortality with febuxostat. []

Q9: Have real-world studies examined the effectiveness of switching from allopurinol to febuxostat?

A12: Yes, a retrospective study using a health plan database evaluated the real-world effectiveness of switching from allopurinol to febuxostat. [] The study found that patients who switched to febuxostat were more likely to achieve target serum uric acid levels compared to those who continued on stable doses of allopurinol. []

Q10: What are the main alternatives to febuxostat for managing hyperuricemia in gout?

A13: Allopurinol is generally considered the first-line treatment for hyperuricemia in gout. [, , , , , ] Other treatment options include uricosuric agents (e.g., probenecid) and, in some cases, a combination of XO inhibitors and uricosuric agents. []

Q11: How does febuxostat compare to allopurinol in terms of efficacy and safety?

A14: While febuxostat has been shown to be more effective than allopurinol at lowering serum uric acid in some studies, [, , ] the CARES trial raised concerns about its cardiovascular safety profile, particularly for long-term use. [] Allopurinol remains the first-line treatment option for most patients with gout, while febuxostat is typically considered when allopurinol is not tolerated or contraindicated. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。